molecular formula C23H21NO3S3 B11189229 (2E)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11189229
M. Wt: 455.6 g/mol
InChI Key: ZWHXMMMLJPSJQZ-KPKJPENVSA-N
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Description

“compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The compound consists of a quinoline ring system fused with a dithioloquinoline moiety.
  • The 7-methoxy and 4-methoxy substituents enhance its pharmacological properties.
  • The double bond in the prop-2-en-1-one group adds reactivity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The enone group is susceptible to oxidation, yielding a ketone or carboxylic acid.

    Reduction: Reduction of the thioxo group can lead to a thiol or disulfide.

    Substitution: Halogenation or nucleophilic substitution at various positions.

Common Reagents::

    Oxidation: KMnO₄, PCC, or OsO₄.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Br₂, Cl₂, NaCN.

Major Products::
  • Oxidation: Ketone or carboxylic acid derivatives.
  • Reduction: Thiol or disulfide derivatives.
  • Substitution: Various halogenated or substituted products.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Explored as a lead compound for drug development.

    Industry: Applied in materials science (e.g., organic electronics).

Mechanism of Action

    Targets: Interacts with specific enzymes or receptors.

    Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Unique Features: The dithioloquinoline scaffold and the combination of methoxy substituents distinguish it.

    Similar Compounds: Related quinolines, thioxoquinolines, and enones.

Properties

Molecular Formula

C23H21NO3S3

Molecular Weight

455.6 g/mol

IUPAC Name

(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H21NO3S3/c1-23(2)21-20(22(28)30-29-21)17-11-10-16(27-4)13-18(17)24(23)19(25)12-7-14-5-8-15(26-3)9-6-14/h5-13H,1-4H3/b12-7+

InChI Key

ZWHXMMMLJPSJQZ-KPKJPENVSA-N

Isomeric SMILES

CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)OC)C=C(C=C3)OC)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)OC)C=C(C=C3)OC)C(=S)SS2)C

Origin of Product

United States

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